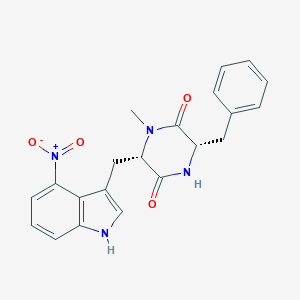

Thaxtomin C

説明

Thaxtomin C is an organonitrogen and organooxygen compound . It is functionally related to an alpha-amino acid . It is a natural product found in Streptomyces ipomoeae, Streptomyces scabiei, and Streptomyces albus .

Synthesis Analysis

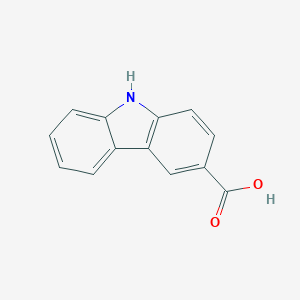

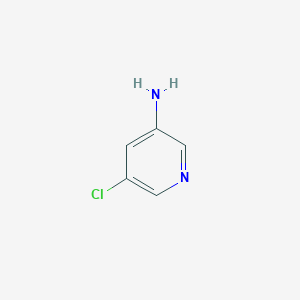

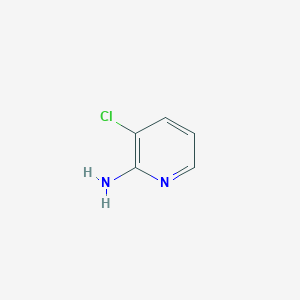

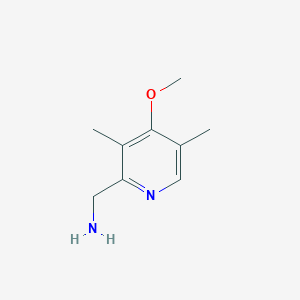

The total synthesis of Thaxtomin C and its analogues has been presented in a study . The study indicated that the 4-nitro indole fragment is essential for phytotoxicity, while benzyl and m-hydroxybenzyl substituents on the diketopiperazine ring are favorable for the efficacy . The N-methylations on indole and diketopiperazine show weak influence on the herbicidal activities .

Molecular Structure Analysis

The molecular formula of Thaxtomin C is C21H20N4O4 . The IUPAC name is (3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione . The InChI is InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 .

Chemical Reactions Analysis

Thaxtomin C is synthesized through multiple steps of unusual enzymatic reactions . The reactions follow a preferred order, with the 4-nitro indole fragment being essential for phytotoxicity .

Physical And Chemical Properties Analysis

The molecular weight of Thaxtomin C is 392.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 392.14845513 g/mol and the Monoisotopic Mass is also 392.14845513 g/mol . The Topological Polar Surface Area is 111 Ų .

科学的研究の応用

Herbicidal Activities and Plant Pathogenicity

Synthesis and Biological Evaluations of Thaxtomin Analogues : This study showcases the total synthesis of thaxtomin C and its analogues, highlighting their potential as herbicides. The research demonstrates that thaxtomin C and its variants are effective against several weed species and exhibit moderate protoporphyrinogen oxidase enzyme inhibition. These compounds also show promising crop-selective properties and a broad range of antifungal activities (Zhang et al., 2015).

Thaxtomin A Affects Cell Wall Genes and Composition in Arabidopsis Thaliana : Although focusing on thaxtomin A, this study provides insights into the broader thaxtomin group, including thaxtomin C. Thaxtomin A, similar to thaxtomin C, inhibits cellulose synthesis in plants, alters cell wall composition, and triggers defense responses in Arabidopsis thaliana seedlings (Bischoff et al., 2009).

High-Yield Production of Thaxtomins : This paper discusses the production of thaxtomin A in a nonpathogenic Streptomyces strain, which is relevant for thaxtomin C as well. The high-yield production method fosters the agricultural application of thaxtomins due to their potent herbicidal activity (Jiang et al., 2018).

Cellular and Molecular Mechanisms

Thaxtomin A Induces Programmed Cell Death in Arabidopsis Cells : This research, although focused on thaxtomin A, sheds light on the mechanism of action likely shared with thaxtomin C. It demonstrates that thaxtomin A induces a form of programmed cell death in plant cells, which is not typical of a hypersensitive response but linked to changes in cell wall composition (Duval et al., 2005).

Plant Cell Growth and Ion Flux Responses to Thaxtomin A : This study provides insights into the early signaling events associated with thaxtomin toxicity, relevant for understanding thaxtomin C's effects. Thaxtomin A causes rapid and significant shifts in ion fluxes across the plasma membrane of plant tissues, suggesting a potential interaction with plasma membrane auxin receptors (Tegg et al., 2005).

Biosynthesis and Structural Insights

4‐Nitrotryptophan in Thaxtomin A Biosynthesis : This research, important for understanding thaxtomin C as well, identifies 4‐nitrotryptophan as an intermediate in thaxtomin A biosynthesis. It reveals the novel substrate for non‐ribosomal peptide synthetases, which is crucial in the biosynthesis pathway (Johnson et al., 2009).

De Novo Biosynthesis of Non‐Natural Thaxtomin Phytotoxins : This paper discusses the engineered biosynthesis of thaxtomins, including thaxtomin C, in a heterologous host Streptomyces albus. This approach demonstrates the potential for structural diversification of thaxtomins, important for developing stable derivatives for agricultural use (Winn et al., 2018).

Cytochrome P450-catalysed L-tryptophan Nitration in Thaxtomin Phytotoxin Biosynthesis : This study provides crucial insights into the biosynthesis of the nitro group in thaxtomins, including thaxtomin C. It reveals that the cytochrome P450 TxtE catalyzes L-tryptophan nitration, a critical step in the biosynthesis pathway (Barry et al., 2012).

将来の方向性

Thaxtomin phytotoxins, including Thaxtomin C, are a group of nitrated diketopiperazines produced by the potato common scab-causing pathogen Streptomyces scabies and other actinobacterial plant pathogens . They represent a unique class of microbial natural products with distinctive structural features and promising herbicidal activity . Future research could focus on the rational generation of novel Thaxtomin analogues for the development of potent herbicidal agents .

特性

IUPAC Name |

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWBAHUWORDTI-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thaxtomin C | |

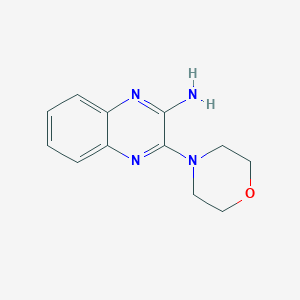

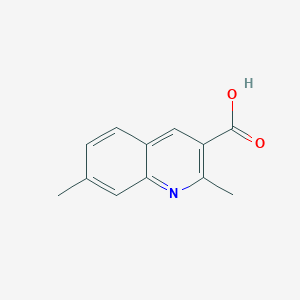

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)